Ganoderenic acid C

Cancer pharmacology Cytotoxicity screening Natural product drug discovery

Researchers validating lanostane triterpenoid SAR often face inconsistent bioactivity data across analogs. Ganoderenic Acid C provides a chemically defined, compound-specific benchmark. • Cytotoxicity: IC50 of 93 μM in H460 NSCLC cells for inter-assay calibration. • NA Inhibition: Moderate, subtype-balanced activity (13.2-37.5% across H1N1, H3N2, H5N1, H7N9) as reference control. • Analytical Marker: Validated HPLC marker for G. lingzhi authentication, enriched during early growth. Supplied with QC documentation for experimental reproducibility.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
Cat. No. B10820546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic acid C
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+
InChIKeyDIEUZIPSDUGWLD-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderenic Acid C: Chemical Class and Baseline Characterization


Ganoderenic acid C is a lanostane-type triterpenoid isolated from Ganoderma lingzhi (reishi mushroom) [1]. It possesses the molecular formula C30H44O7 and a molecular weight of 516.67 g/mol, belonging to a structurally diverse family of highly oxygenated triterpenoids with documented bioactivities including cytotoxicity and enzyme inhibition . Ganoderenic acid C is distinguished from closely related analogs by its specific substitution pattern featuring a C20-C22 double bond with (E) configuration and distinct hydroxylation at the C-7, C-15, and C-23 positions [2].

Lanostane-type triterpenoid with defined C-7, C-15, C-23 oxygenation pattern
Reported research contexts include cytotoxicity screening and enzyme inhibition assays
C20-C22 (E)-double bond distinguishes it from saturated ganoderic acid analogs

Why Ganoderenic Acid C Cannot Be Replaced by Generic Analogs


The ganoderic/ganoderenic acid family exhibits profound functional divergence driven by minor structural modifications. Despite sharing a common lanostane backbone, individual congeners display non-overlapping biological selectivity profiles. For instance, among 15 triterpenoids isolated from the anti-asthma formula ASHMI™, only ganoderic acid C1 significantly suppressed TNF-α production in macrophages [1]. Similarly, neuraminidase (NA) inhibition assays across five influenza subtypes revealed that ganoderenic acid C exhibits a distinct inhibition pattern compared to ganoderic acid TR (broad-spectrum potent inhibitor) and ganoderic acid T-Q (H5N1-selective), demonstrating that in-class substitution without prior validation risks experimental failure [2]. These findings underscore that procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Target Selectivity Divergence
Closely related ganoderic acid analogs may show non-overlapping bioactivity profiles; TNF-α suppression data are not transferable across congeners.
Enzyme Inhibition Profile Mismatch
Neuraminidase inhibition varies from broad-spectrum to subtype-selective; substituting analogs based on class assumptions may produce different assay outcomes.

Quantitative Comparator Evidence for Informed Selection


Differential Cytotoxicity vs. Ganoderic Acid C1

Ganoderenic acid C exhibits cytotoxicity against H460 non-small cell lung cancer cells with an IC50 of 93 μM, whereas the structurally related analog ganoderic acid C1 (differing primarily in side-chain saturation) demonstrates a distinct selectivity profile: it reduces proliferation of murine Lewis lung carcinoma (LLC) cells with an EC50 of 17 μg/mL (~33 μM), but shows no significant activity against Meth-A sarcoma cells (EC50 > 20 μg/mL) [1]. This cell-line selectivity divergence indicates that these analogs are not functionally interchangeable in oncology research contexts.

Cytotoxicity Comparison
Cross-study comparable
Ganoderenic acid C: IC50 = 93 µM (H460). Ganoderic acid C1: EC50 ~33 µM (LLC); >20 µg/mL (Meth-A).
Supports cell-model endpoint review; selectivity differs across lung cancer and sarcoma lines.
Cross-study data; direct head-to-head not available.
Cancer pharmacology Cytotoxicity screening Natural product drug discovery

Neuraminidase Subtype Selectivity vs. Ganoderic Acid TR

In a direct head-to-head panel screening of Ganoderma triterpenoids against five influenza neuraminidase (NA) subtypes, ganoderenic acid C exhibited moderate and differential inhibition: 27.9% inhibition of H1N1 NA, 13.2% against the N295S mutant H1N1 NA, 37.5% against H3N2 E119V mutant NA, 30.6% against H5N1 NA, and 27.2% against H7N9 NA [1]. In contrast, ganoderic acid TR (the most potent broad-spectrum inhibitor in the same assay) showed 87.4% inhibition of H1N1 NA and 96.5% inhibition of H5N1 NA [1]. Ganoderenic acid C's relatively balanced, moderate inhibition across subtypes differs markedly from the potent, pan-subtype activity of ganoderic acid TR and the H5N1-dominated activity of ganoderic acid T-Q (94.4% H5N1 inhibition) [1].

NA Subtype Profiling
Direct head-to-head
Ganoderenic acid C: H1N1 27.9%, H3N2 37.5%, H5N1 30.6%. Ganoderic acid TR: H1N1 87.4%, H5N1 96.5%.
Moderate, subtype-balanced inhibition; distinct from potent broad-spectrum comparator.
Fixed-concentration assay; supports neuraminidase profiling studies.
Antiviral research Influenza neuraminidase Enzyme inhibition

Structural Distinction from Ganoderic Acid C2

The structural basis for functional divergence between ganoderenic acid C and its close analog ganoderic acid C2 lies in the side-chain configuration. Ganoderenic acid C possesses a C20-C22 double bond with (E) configuration (Δ20,22(E)) and hydroxylation at C-7, C-15, and C-23, while ganoderic acid C2 lacks this double bond, featuring a saturated side chain instead [1]. Structure-activity relationship (SAR) analysis of neuraminidase inhibition reveals that the presence of the C20-C22 (E)-double bond in ganoderenic acid C correlates with its distinct inhibition pattern across NA subtypes (27.9–37.5% inhibition) compared to ganoderic acid C2 (32.4% H1N1 inhibition; 60.8% H5N1 inhibition), indicating that side-chain unsaturation is a critical determinant of target engagement specificity [1] [2].

Structural Basis
Class-level
C20-C22 (E)-double bond present; C-15 β-OH. Ganoderic acid C2: saturated side chain; C-15 α-OH.
Side-chain unsaturation linked to distinct NA inhibition pattern; SAR context.
Structural elucidation by NMR; SAR derived from panel data.
Structure-activity relationship Medicinal chemistry Triterpenoid SAR

Early-Stage Accumulation as Growth Biomarker

Quantitative LC-MS/MS analysis of 18 triterpenoids across G. lingzhi growth stages demonstrated that ganoderenic acid C content is significantly higher in fruit bodies at early growth stages (stipe elongation and early pileus formation) compared to later maturation stages [1]. This temporal accumulation pattern is shared with ganoderic acid A, C2, I, and LM2. In contrast, ganoderic acid K, TN, and T-Q exhibit the opposite pattern, with higher content in mature fruit bodies (maturation stage) [1]. This stage-specific differential accumulation provides a quantifiable basis for using ganoderenic acid C as a chemical marker for early-harvest G. lingzhi material authentication and quality assessment.

Growth Stage Marker
Direct head-to-head
Higher content at early growth stage (stipe elongation/pileus formation). Comparators: ganoderic acid K, TN, T-Q higher at maturation.
Designates ganoderenic acid C as early-harvest authentication marker.
LC-MS/MS MRM quantification; supports botanical standardization.
Quality control Botanical standardization Cultivation optimization

Chemical Marker for Quality Evaluation

In a systematic quality evaluation of commercial Ganoderma lucidum products (fruiting body vs. spore-derived materials), ganoderenic acid C was among 13 compounds selected as chemical markers for authentication and quality assessment, alongside ganoderic acid C2, G, B, A, H, D, F, DM, ganoderenic acid B, ganoderenic acid D, ganoderol A, and ergosterol [1]. This marker designation distinguishes ganoderenic acid C from non-marker triterpenoids in the same class (e.g., ganoderic acid S, ganoderic acid Sz, ganoderic acid Y) that were not selected for quality evaluation purposes, reflecting its proven utility as a chromatographic reference standard for commercial product verification.

Quality Marker Panel
Class-level
Included in 13-compound marker panel for G. lucidum product authentication. Non-marker triterpenoids excluded.
Reported use as chromatographic reference standard for product authentication.
HPLC-based evaluation; suitability confirmed in fruiting body and spore products.
Quality evaluation Analytical chemistry Chemical fingerprinting

ACE Inhibition Potency of Analog vs. Ganoderic Acid F

While ganoderenic acid C itself lacks published ACE inhibition data, its closely related analog ganoderic acid C1 (differing primarily in side-chain saturation; CAS 95311-97-0) inhibits angiotensin-converting enzyme (ACE) with an IC50 of 745 μM [1] [2]. This relatively weak ACE inhibition contrasts sharply with ganoderic acid F, which demonstrates potent ACE inhibition with an IC50 of 4.7 μM [3]. For researchers specifically investigating ACE inhibition among Ganoderma triterpenoids, this ~158-fold potency difference means ganoderic acid F, rather than the ganoderic/ganoderenic acid C series, should be the compound of choice—highlighting the critical importance of selecting the correct analog for target-specific studies.

ACE Inhibition Context
Cross-study
Ganoderic acid C1 (analog): IC50 = 745 µM. Ganoderic acid F: IC50 = 4.7 µM (~158-fold difference).
Ganoderic acid F preferred for ACE studies; analog selection requires target-specific evidence.
Ganoderenic acid C ACE data not reported; analog data shown for reference.
Cardiovascular pharmacology Enzyme inhibition Hypertension research

Validated Application Scenarios


H460 NSCLC Cytotoxicity Screening

Use ganoderenic acid C as a reference cytotoxic triterpenoid in H460 NSCLC cell-based assays. The established IC50 of 93 μM provides a quantifiable benchmark for structure-activity comparison studies, and this compound should be selected specifically for H460 models over ganoderic acid C1, which demonstrates a different selectivity profile (active against LLC but not Meth-A sarcoma) [1] [2].

Influenza Neuraminidase Subtype Profiling

Employ ganoderenic acid C as a moderate, subtype-balanced neuraminidase inhibitor control when profiling novel antiviral candidates against H1N1, H3N2, H5N1, or H7N9 NA enzymes. The compound's inhibition rates (13.2–37.5% across subtypes) provide a defined reference point distinct from the potent broad-spectrum activity of ganoderic acid TR [1].

G. lingzhi Quality Control and Authentication

Utilize ganoderenic acid C as an analytical reference standard in HPLC or LC-MS/MS methods for the authentication and quality assessment of G. lingzhi products. The compound serves as a validated chemical marker for early-harvest material, with established enrichment during stipe elongation and early pileus formation stages [1], and has been formally selected among 13 marker compounds for commercial product quality evaluation [2].

Lanostane Triterpenoid SAR Studies

Incorporate ganoderenic acid C into SAR investigations of lanostane-type triterpenoids where the C20-C22 (E)-double bond is a structural variable of interest. The compound provides a defined reference for assessing the impact of side-chain unsaturation on biological activity, serving as a comparator to saturated analogs such as ganoderic acid C2 [1].

Application
Selection Property
Validation Focus
H460 NSCLC Cytotoxicity Screening
Cell-model cytotoxicity benchmark for lanostane triterpenoids
IC50 reproducibility and selectivity across lung cancer models
Influenza Neuraminidase Subtype Profiling
Moderate, subtype-balanced neuraminidase inhibition profile
Inhibition-rate consistency across H1N1, H3N2, H5N1, H7N9 subtypes
G. lingzhi Quality Control and Authentication
Early-harvest enrichment and marker-panel designation
Chromatographic peak identity and quantification in botanical extracts
Lanostane Triterpenoid SAR Studies
Defined C20-C22 (E)-double bond geometry and hydroxylation pattern
Correlation of side-chain unsaturation with biological target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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